N-(2-ethyl-6-methylphenyl)-2-{[4-(pyridin-2-yl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}acetamide
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Description
N-(2-ethyl-6-methylphenyl)-2-{[4-(pyridin-2-yl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C25H24N4OS and its molecular weight is 428.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed various synthetic routes and methodologies for creating compounds similar to N-(2-ethyl-6-methylphenyl)-2-[(4-pyridin-2-yl-3H-1,5-benzodiazepin-2-yl)thio]acetamide, highlighting its relevance in heterocyclic chemistry and the exploration of new therapeutic agents. For example, a study by E. A. E. Rady and M. Barsy (2006) elaborates on the synthesis of pyridine, pyridazine, and related derivatives, demonstrating the versatility of such compounds in medicinal chemistry (Rady & Barsy, 2006).
Biological Activity and Pharmacological Potential
The pharmacological potential of benzodiazepine derivatives, which share structural similarities with N-(2-ethyl-6-methylphenyl)-2-[(4-pyridin-2-yl-3H-1,5-benzodiazepin-2-yl)thio]acetamide, is a significant area of interest. These compounds have been evaluated for various biological activities, including their role as ligands for peripheral benzodiazepine receptors, demonstrating their potential in neuropharmacology and the treatment of neurological disorders. A study by Shibuya et al. (2018) identified a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), highlighting the therapeutic potential of structurally related compounds in treating diseases associated with ACAT-1 overexpression (Shibuya et al., 2018).
Application in Imaging and Diagnostics
Compounds structurally related to N-(2-ethyl-6-methylphenyl)-2-[(4-pyridin-2-yl-3H-1,5-benzodiazepin-2-yl)thio]acetamide have been explored for their potential in imaging and diagnostic applications, particularly in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging of neurological targets. Research by Hoareau and Scott (2010) on the synthesis of precursors for PET biomarkers emphasizes the importance of such compounds in developing diagnostic tools for neurological conditions (Hoareau & Scott, 2010).
Antimicrobial and Antioxidant Activities
The exploration of benzodiazepine derivatives for antimicrobial and antioxidant activities represents another significant area of application. Studies have investigated the antimicrobial efficacy of these compounds, suggesting potential uses in addressing antibiotic resistance and developing new antimicrobial agents. For instance, Fallah-Tafti et al. (2011) evaluated the Src kinase inhibitory and anticancer activities of thiazolyl N-benzyl-substituted acetamide derivatives, indicating the potential of similar compounds in cancer therapy (Fallah-Tafti et al., 2011).
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-[(2-pyridin-2-yl-3H-1,5-benzodiazepin-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4OS/c1-3-18-10-8-9-17(2)25(18)29-23(30)16-31-24-15-22(19-11-6-7-14-26-19)27-20-12-4-5-13-21(20)28-24/h4-14H,3,15-16H2,1-2H3,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKENTGCEAYHJCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CSC2=NC3=CC=CC=C3N=C(C2)C4=CC=CC=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.